2-Methyl-2,7-diazaspiro[4.4]nonane (CAS 135380-53-9) is a highly specialized, conformationally restricted spirocyclic diamine utilized primarily as a premium building block in advanced pharmaceutical synthesis. Structurally, it features a rigid 3D diazaspiro[4.4]nonane core with a pre-installed N-methyl group, providing a tertiary amine on one ring while leaving a secondary amine (N7) available for targeted coupling reactions such as Buchwald-Hartwig aminations or SNAr substitutions[1]. In industrial procurement, this compound is prioritized over classical flat heterocycles (like piperazines) because its high fraction of sp3-hybridized carbons (Fsp3) significantly enhances aqueous solubility, membrane permeability, and metabolic stability, making it a critical scaffold for modern "escape from flatland" drug design strategies [2].
Attempting to substitute 2-Methyl-2,7-diazaspiro[4.4]nonane with generic, flexible diamines like 1-methylpiperazine frequently results in downstream clinical failures due to rapid microsomal clearance (via alpha-oxidation) and high affinity for the hERG potassium channel, which introduces severe cardiotoxicity risks [1]. Furthermore, substituting with the cheaper, unmethylated parent compound (2,7-diazaspiro[4.4]nonane) is a false economy in process chemistry; it requires an additional post-coupling reductive amination or methylation step to install the tertiary amine. This extra step not only increases solvent and reagent consumption but also typically reduces the overall active pharmaceutical ingredient (API) yield by 15–30% while introducing potential regioselectivity issues during scale-up .
The incorporation of the spirocyclic core fundamentally alters the metabolic profile of the resulting API compared to traditional flat heterocycles. In comparative in vitro human liver microsome (HLM) and mouse liver microsome (MLM) assays, replacing a standard piperazine ring with a rigid diazaspiro system extends the intrinsic clearance half-life from less than 5 minutes to over 100 minutes [1]. The spiro fusion sterically blocks the alpha-carbon oxidation pathways that rapidly degrade piperazine derivatives, ensuring prolonged systemic exposure and higher bioavailability[2].
| Evidence Dimension | Human Liver Microsome (HLM) Half-Life |
| Target Compound Data | >100 minutes (Diazaspiro core) |
| Comparator Or Baseline | <5 minutes (Piperazine core) |
| Quantified Difference | >20-fold increase in metabolic half-life |
| Conditions | In vitro HLM/MLM intrinsic clearance assays |
Procuring the diazaspiro scaffold prevents late-stage pharmacokinetic failures associated with rapid drug metabolism.
Piperazine-containing compounds are notorious for their off-target binding to the hERG potassium channel, a primary cause of drug-induced long QT syndrome. Substituting the piperazine moiety with a 2,7-diazaspiro[4.4]nonane derivative alters the basicity (pKa) and introduces a bulky 3D topology that disrupts the critical pharmacophore required for hERG binding [1]. Studies on aminergic GPCR ligands demonstrate that diazaspiro analogs maintain high target affinity (e.g., Ki < 5 nM) while exhibiting hERG IC50 values well above the safety threshold, effectively widening the therapeutic window compared to their linear or monocyclic counterparts [2].
| Evidence Dimension | hERG Channel Inhibition (IC50) |
| Target Compound Data | IC50 > 10-25 μM (Diazaspiro derivatives) |
| Comparator Or Baseline | IC50 < 1 μM (Typical basic piperazine derivatives) |
| Quantified Difference | >10-fold reduction in off-target cardiotoxicity liability |
| Conditions | Automated patch-clamp electrophysiology in HEK-293 cells |
Utilizing this specific spirocyclic building block mitigates one of the most common causes of clinical-stage regulatory rejection.
In the synthesis of complex tertiary-amine-containing therapeutics, utilizing 2-Methyl-2,7-diazaspiro[4.4]nonane directly eliminates the need for late-stage N-alkylation. When using the unsubstituted 2,7-diazaspiro[4.4]nonane, chemists must perform a subsequent reductive amination (e.g., using formaldehyde and sodium triacetoxyborohydride), which typically proceeds with yields of 65-85% and requires additional chromatographic purification [1]. Procuring the pre-methylated building block bypasses this step entirely, securing a 100% step-yield for the methylation phase and reducing overall solvent waste and cycle time in API manufacturing .
| Evidence Dimension | Synthetic Step Count and Yield |
| Target Compound Data | 0 additional steps, 100% retention of mass (Pre-methylated building block) |
| Comparator Or Baseline | 1 additional step, 15-35% mass loss (Unmethylated baseline + reductive amination) |
| Quantified Difference | Elimination of 1 synthetic step and recovery of 15-35% API yield |
| Conditions | Standard industrial API scale-up protocols |
Buyers optimizing for process efficiency and cost-of-goods-sold (COGS) should procure the pre-methylated form to streamline manufacturing.
Because the 2-methyl-2,7-diazaspiro[4.4]nonane core dramatically reduces hERG liability while maintaining high blood-brain barrier (BBB) permeability, it is the premier choice for synthesizing CNS-active agents (such as sigma receptor ligands or dopamine receptor modulators). It replaces traditional piperazines that would otherwise fail preclinical cardiac safety screens [1].
In oncology programs targeting shallow or cryptic kinase pockets, the high sp3 character (Fsp3) of this spirocycle allows for superior 3D shape complementarity compared to flat anilines or piperazines. Furthermore, its resistance to alpha-oxidation ensures that the resulting kinase inhibitors maintain prolonged systemic circulation, making it an essential precursor for next-generation oral cancer drugs [2].
For contract manufacturing organizations (CMOs) scaling up API production, procuring 2-methyl-2,7-diazaspiro[4.4]nonane rather than its unmethylated counterpart eliminates a costly and yield-reducing late-stage reductive amination step. This direct incorporation strategy improves overall process mass intensity (PMI) and accelerates the timeline from intermediate to final formulated drug [3].
Corrosive;Irritant